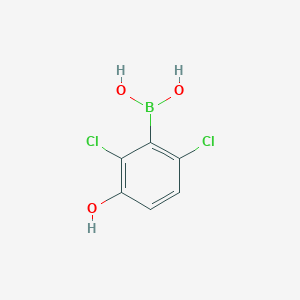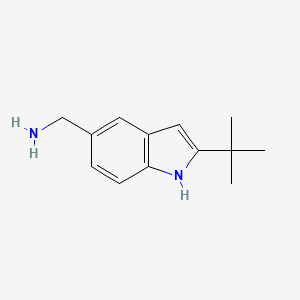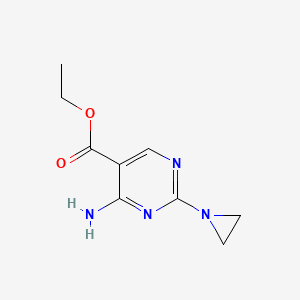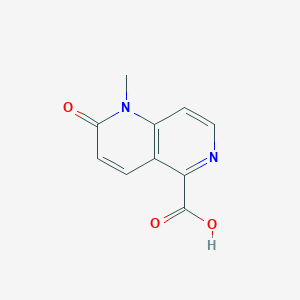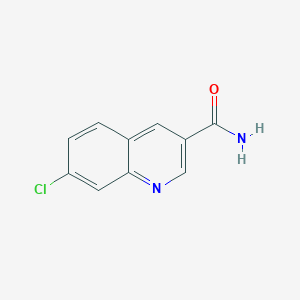
4-Methoxy-6-methylquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メトキシ-6-メチルキノリン-2-カルバルデヒドは、キノリン骨格を持つ複素環式芳香族化合物です。この化合物は、キノリン環の4位にメトキシ基、6位にメチル基、2位にアルデヒド基が存在することを特徴としています。潜在的な生物活性と用途から、有機化学および医薬品化学の分野で注目されています。
2. 製法
合成ルートと反応条件: 4-メトキシ-6-メチルキノリン-2-カルバルデヒドの合成は、さまざまな方法で達成できます。一般的なアプローチの1つは、適切な前駆体を特定の条件下で環化することです。例えば、Gould-Jacobs反応、Friedländer合成、Skraup合成は、キノリン環系を構築するために使用される古典的な方法です 。これらの方法は、通常、アニリン誘導体とカルボニル化合物を縮合させ、続いて環化させることを伴います。
工業生産方法: 工業規模では、4-メトキシ-6-メチルキノリン-2-カルバルデヒドの合成は、収率と効率を高めるために触媒プロセスを使用することがあります。パラジウムまたは銅触媒を含む、遷移金属触媒反応は、しばしばキノリン環の形成を促進するために用いられます 。 さらに、マイクロ波支援合成やイオン液体媒介反応などのグリーンケミストリーアプローチは、環境上の利点から人気が高まっています .
3. 化学反応解析
反応の種類: 4-メトキシ-6-メチルキノリン-2-カルバルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます.
還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元できます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および触媒的水素化。
置換: ハロゲン、スルホニルクロリド、ニトロ化剤などの求電子試薬。
生成される主な生成物:
酸化: カルボン酸の生成。
還元: アルコールの生成。
置換: さまざまな置換されたキノリン誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline ring system . These methods typically involve the condensation of aniline derivatives with carbonyl compounds followed by cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate the formation of the quinoline ring . Additionally, green chemistry approaches, such as microwave-assisted synthesis and ionic liquid-mediated reactions, are gaining popularity due to their environmental benefits .
化学反応の分析
Types of Reactions: 4-Methoxy-6-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
4-メトキシ-6-メチルキノリン-2-カルバルデヒドは、科学研究において幅広い用途があります。
作用機序
4-メトキシ-6-メチルキノリン-2-カルバルデヒドの作用機序は、主に生物学的標的との相互作用によって異なります。例えば、抗菌用途では、活性部位に結合することで細菌酵素を阻害し、重要な生体分子の合成を防ぐ可能性があります 。 抗がん研究では、活性酸素種の生成と細胞シグナル伝達経路の破壊を通じて、がん細胞のアポトーシスを誘導する可能性があります .
類似の化合物:
6-メトキシキノリン: アルデヒド基は欠損していますが、メトキシ置換基を共有しています。
2-メチルキノリン: メトキシ基とアルデヒド基は欠損していますが、メチル置換基を共有しています。
4-ヒドロキシキノリン: 4位にメトキシ基ではなくヒドロキシ基を持っています。
独自性: 4-メトキシ-6-メチルキノリン-2-カルバルデヒドは、その官能基の組み合わせにより独特で、独自の化学反応性と生物活性を示します。アルデヒド基の存在により、さらなる誘導体が可能になり、メトキシ基とメチル基は安定性と親油性を高めます .
類似化合物との比較
6-Methoxyquinoline: Lacks the aldehyde group but shares the methoxy substitution.
2-Methylquinoline: Lacks the methoxy and aldehyde groups but shares the methyl substitution.
4-Hydroxyquinoline: Has a hydroxyl group instead of a methoxy group at the 4-position.
Uniqueness: 4-Methoxy-6-methylquinoline-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further derivatization, while the methoxy and methyl groups enhance its stability and lipophilicity .
特性
IUPAC Name |
4-methoxy-6-methylquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVAOGDMEJMQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

